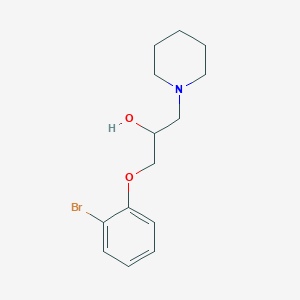

1-(2-Bromophenoxy)-3-piperidin-1-ylpropan-2-ol

Description

Properties

IUPAC Name |

1-(2-bromophenoxy)-3-piperidin-1-ylpropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BrNO2/c15-13-6-2-3-7-14(13)18-11-12(17)10-16-8-4-1-5-9-16/h2-3,6-7,12,17H,1,4-5,8-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLBCAIPPVSRHBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC(COC2=CC=CC=C2Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30387795 | |

| Record name | 1-(2-bromophenoxy)-3-piperidin-1-ylpropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30387795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100794-31-8 | |

| Record name | 1-(2-bromophenoxy)-3-piperidin-1-ylpropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30387795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(2-Bromophenoxy)-3-piperidin-1-ylpropan-2-ol (CAS: 100794-31-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Bromophenoxy)-3-piperidin-1-ylpropan-2-ol is a synthetic organic compound belonging to the class of phenoxypropanolamines. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of pharmacologically active agents, most notably as β-adrenergic receptor antagonists (beta-blockers). The molecule incorporates a 2-bromophenoxy group, a propan-2-ol backbone, and a piperidine moiety. The strategic placement of the bromine atom on the aromatic ring and the basic piperidine ring are key structural features that can influence its physicochemical properties, receptor binding affinity, and metabolic stability. While this specific molecule is primarily available as a research chemical, its structural relationship to known therapeutic agents suggests its potential as a valuable building block or lead compound in drug discovery programs. This guide provides a comprehensive overview of its known properties, a plausible synthetic route, and an exploration of its potential pharmacological relevance based on the activities of structurally related compounds.

Physicochemical and Structural Properties

A consolidated summary of the key physicochemical and structural data for this compound is presented below. It is important to note that while some properties are readily available from chemical suppliers, experimental data for parameters such as melting point, boiling point, and solubility are not extensively documented in publicly available literature.

| Property | Value | Source(s) |

| CAS Number | 100794-31-8 | |

| Molecular Formula | C₁₄H₂₀BrNO₂ | [1] |

| Molecular Weight | 314.22 g/mol | |

| IUPAC Name | 1-(2-bromophenoxy)-3-(piperidin-1-yl)propan-2-ol | |

| Physical Form | Solid (predicted) | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available | |

| Purity | Typically >95% (as supplied for research) | [2] |

Synthesis and Workflow

The synthesis of this compound can be achieved through a straightforward and well-established synthetic route for phenoxypropanolamines. A plausible and efficient method involves the reaction of a suitable epoxide with an amine.

Proposed Synthetic Pathway

A logical synthetic approach starts with the epoxidation of an allyl ether derived from 2-bromophenol, followed by the ring-opening of the resulting epoxide with piperidine.

Step 1: Synthesis of 1-(Allyloxy)-2-bromobenzene

2-Bromophenol is reacted with allyl bromide in the presence of a base, such as potassium carbonate (K₂CO₃), in an appropriate solvent like acetone or acetonitrile. This reaction proceeds via a Williamson ether synthesis.

Step 2: Epoxidation of 1-(Allyloxy)-2-bromobenzene

The allyl ether is then epoxidized to form 2-((2-bromophenoxy)methyl)oxirane. A common and effective epoxidizing agent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA) in a chlorinated solvent such as dichloromethane (DCM).

Step 3: Synthesis of this compound

The final step involves the nucleophilic ring-opening of the epoxide, 2-((2-bromophenoxy)methyl)oxirane, with piperidine. This reaction is typically carried out in a protic solvent like ethanol or isopropanol and may be heated to ensure complete reaction. The piperidine preferentially attacks the sterically less hindered terminal carbon of the epoxide, yielding the desired product.

Experimental Protocol

Materials:

-

2-Bromophenol

-

Allyl bromide

-

Potassium carbonate (K₂CO₃)

-

Acetone

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (DCM)

-

Piperidine

-

Ethanol

-

Sodium bicarbonate (NaHCO₃)

-

Magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Procedure:

-

Step 1: 1-(Allyloxy)-2-bromobenzene. To a solution of 2-bromophenol (1 equivalent) in acetone, add potassium carbonate (1.5 equivalents) and allyl bromide (1.2 equivalents). Stir the mixture at room temperature or gentle reflux until the starting material is consumed (monitored by TLC). Filter the solid and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography if necessary.

-

Step 2: 2-((2-Bromophenoxy)methyl)oxirane. Dissolve the 1-(allyloxy)-2-bromobenzene (1 equivalent) in dichloromethane. Cool the solution in an ice bath and add m-CPBA (1.2 equivalents) portion-wise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Wash the reaction mixture with a saturated solution of sodium bicarbonate and then with brine. Dry the organic layer over magnesium sulfate, filter, and concentrate to yield the crude epoxide.

-

Step 3: this compound. Dissolve the crude 2-((2-bromophenoxy)methyl)oxirane (1 equivalent) in ethanol. Add piperidine (1.5 equivalents) and stir the mixture at room temperature or reflux for several hours until the reaction is complete. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the final product.

Potential Pharmacological Profile and Applications

Due to the lack of specific pharmacological data for this compound, its potential biological activities are inferred from structurally related phenoxypropanolamine and piperidine-containing compounds. This class of molecules is well-known for its interaction with G-protein coupled receptors (GPCRs), particularly adrenoceptors.[3][4]

Adrenoceptor Modulation

The phenoxypropanolamine scaffold is a classic pharmacophore for β-adrenoceptor antagonists.[5] The nature of the substituent on the aromatic ring and the amine moiety significantly influences the affinity and selectivity for β₁ and β₂ adrenoceptors.[3] The presence of the bulky piperidine ring and the ortho-bromine atom would likely confer some degree of receptor affinity. It is plausible that this compound could act as an antagonist at β-adrenoceptors, potentially with some selectivity depending on the overall conformation.

Other Potential Activities

Piperidine derivatives are prevalent in a wide range of pharmaceuticals with diverse biological activities, including CNS disorders and as anticancer agents.[6][7] The lipophilicity and basicity of the piperidine ring can facilitate crossing the blood-brain barrier, suggesting potential for CNS applications.[6]

Safety and Handling

Hazard Identification:

-

Harmful if swallowed (H302). [1]

-

May cause skin irritation (H315).[1]

-

May cause serious eye irritation (H319).[1]

-

May cause respiratory irritation (H335).[1]

Precautionary Measures:

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Use only outdoors or in a well-ventilated area.

-

Wash hands thoroughly after handling.

-

If swallowed, call a poison center or doctor if you feel unwell.

-

If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

This compound is intended for research purposes only and should be handled by trained professionals in a laboratory setting with appropriate safety measures in place. A full Safety Data Sheet (SDS) should be consulted before use.

Conclusion

This compound is a valuable research chemical with a structural framework that suggests potential for pharmacological activity, particularly as a modulator of adrenoceptors. While specific experimental data on its physicochemical properties and biological effects are limited, this guide provides a comprehensive overview based on available information and logical scientific extrapolation. The outlined synthetic protocol offers a reliable method for its preparation, facilitating further investigation into its properties and potential applications in drug discovery and development. Future studies are warranted to fully elucidate the pharmacological profile of this compound and to explore its potential as a lead structure for novel therapeutic agents.

References

-

Quantitative Evaluation of the Beta 2-adrenoceptor Affinity of Phenoxypropanolamines and Phenylethanolamines. PubMed. [Link]

-

Binding and functional affinity of some newly synthesized phenethylamine and phenoxypropanolamine derivatives for their agonistic activity at recombinant human beta3-adrenoceptor. PubMed. [Link]

-

CoMFA analysis of the human beta(1)-adrenoceptor binding affinity of a series of phenoxypropanolamines. ResearchGate. [Link]

-

Beta 1-selective Adrenoceptor Antagonists. 2. 4-ether-linked Phenoxypropanolamines. American Chemical Society. [Link]

-

Binding and functional affinity of some newly synthesized phenethylamine and phenoxypropanolamine derivatives for their agonistic activity at recombinant human β 3 -adrenoceptor. Oxford Academic. [Link]

-

Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

-

Chemistry and pharmacology of the piperidine-based analogues of cocaine. Identification of potent DAT inhibitors lacking the tropane skeleton. PubMed. [Link]

-

A simple method for the synthesis of 1,3-diaminopropan-2-ols derivatives and their ex vivo relaxant activity on isolated rat tracheal rings. ResearchGate. [Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. This compound | 100794-31-8 [sigmaaldrich.com]

- 3. Quantitative evaluation of the beta 2-adrenoceptor affinity of phenoxypropanolamines and phenylethanolamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Binding and functional affinity of some newly synthesized phenethylamine and phenoxypropanolamine derivatives for their agonistic activity at recombinant human beta3-adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. beta 1-selective adrenoceptor antagonists. 2. 4-ether-linked phenoxypropanolamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications | MDPI [mdpi.com]

physicochemical properties of 1-(2-Bromophenoxy)-3-piperidin-1-ylpropan-2-ol

An In-depth Technical Guide to the Physicochemical Properties of 1-(2-Bromophenoxy)-3-piperidin-1-ylpropan-2-ol

Introduction: Bridging Structure and Function

In the landscape of modern drug discovery and development, a thorough understanding of a molecule's fundamental physicochemical properties is not merely a preliminary step but the very foundation upon which successful therapeutic candidates are built. These properties govern a compound's behavior from the moment of synthesis to its ultimate interaction with a biological target. This guide provides an in-depth technical examination of this compound, a molecule featuring a bromophenoxy ether linked to a propanolamine backbone with a terminal piperidine ring. The presence of a secondary alcohol, a tertiary amine (the piperidine nitrogen), and a halogenated aromatic ring creates a unique profile of hydrophilicity, lipophilicity, and ionizability that dictates its solubility, permeability, and ultimately, its potential bioavailability and formulation characteristics.

As a Senior Application Scientist, the objective of this document is to move beyond a simple recitation of data. Instead, we will explore the causality behind the experimental methodologies chosen for characterization, ensuring that each protocol is presented as a self-validating system. This approach is designed to equip researchers, scientists, and drug development professionals with both the data and the strategic rationale needed to effectively evaluate this compound.

Core Molecular Identity and Physical State

The initial phase of characterization involves unequivocally confirming the identity and fundamental physical properties of the molecule. This data serves as the benchmark for all subsequent analyses.

Structural and Chemical Identifiers

The compound is identified by a unique set of descriptors that are crucial for regulatory documentation and database referencing.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 100794-31-8 | [1][2][3] |

| Molecular Formula | C₁₄H₂₀BrNO₂ | [1] |

| Molecular Weight | 314.22 g/mol | [2] |

| Canonical SMILES | OC(COC1=CC=CC=C1Br)CN1CCCCC1 | [1] |

| InChI Key | KLBCAIPPVSRHBK-UHFFFAOYSA-N | [1][2] |

Physical Form and Purity

The compound is supplied as a solid at room temperature.[2] Commercial batches are typically available at ≥95% purity .[1][2] The physical state is a critical parameter for handling, storage (room temperature is standard), and the design of dissolution and formulation studies.[2]

Spectroscopic Characterization: Elucidating the Molecular Architecture

Spectroscopic analysis provides an unambiguous fingerprint of the molecule, confirming its covalent structure. The choice of methods is designed to probe different aspects of the molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation, providing detailed information about the carbon-hydrogen framework.

-

Expertise & Causality: We employ both ¹H and ¹³C NMR. ¹H NMR is rapid and quantifies the number of protons in distinct electronic environments, while ¹³C NMR confirms the carbon backbone and is particularly sensitive to symmetry. For a molecule of this complexity, 2D NMR techniques (like COSY and HSQC) would be the logical next step to definitively assign all proton and carbon signals.

Expected ¹H NMR Spectral Features (in CDCl₃):

-

Aromatic Protons (Ar-H): Four protons on the bromophenyl ring are expected to appear as complex multiplets between δ 6.8-7.6 ppm.

-

Methine Proton (-CH-OH): The proton on the carbon bearing the hydroxyl group should appear as a multiplet, likely around δ 3.8-4.2 ppm. Its coupling to the adjacent CH₂ groups will provide key connectivity information.

-

Ether-linked Methylene Protons (-O-CH₂-): The two protons adjacent to the phenoxy group will likely be diastereotopic and appear as distinct signals, coupled to the methine proton, around δ 4.0-4.3 ppm.

-

Piperidine Protons: The ten protons of the piperidine ring will show complex, overlapping multiplets in the aliphatic region (δ 1.4-2.8 ppm). The protons on the carbons alpha to the nitrogen will be the most downfield.

-

Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is concentration-dependent.

Expected ¹³C NMR Spectral Features (in CDCl₃):

-

Aromatic Carbons: Six signals are expected. The carbon bearing the bromine (C-Br) will be significantly shifted, as will the carbon attached to the ether oxygen (C-O).

-

Propanol Backbone Carbons: Three distinct signals for the -CH₂-O-, -CH-OH, and -CH₂-N= carbons.

-

Piperidine Carbons: Three distinct signals are expected due to the ring's symmetry, corresponding to the C2/C6, C3/C5, and C4 positions.

-

Sample Preparation: Accurately weigh ~5-10 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Apply a 30-degree pulse width.

-

Set the relaxation delay to 2 seconds.

-

Acquire a sufficient number of scans (typically 16-64) to achieve a signal-to-noise ratio >100:1 for the smallest signal.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all signals.

Mass Spectrometry (MS)

MS provides the exact mass of the molecule and offers structural clues through its fragmentation pattern.

-

Expertise & Causality: Electrospray ionization (ESI) is the method of choice for this molecule due to the presence of the basic piperidine nitrogen, which is readily protonated to form [M+H]⁺. This "soft" ionization technique minimizes fragmentation, ensuring a strong molecular ion peak for unambiguous mass confirmation. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a key diagnostic feature to look for.

Expected Mass Spectrum Features (Positive ESI Mode):

-

Molecular Ion Peak ([M+H]⁺): A pair of peaks of nearly equal intensity at m/z 315.07 and 317.07, corresponding to the protonated molecule containing ⁷⁹Br and ⁸¹Br, respectively.

-

Key Fragments: Fragmentation would likely occur via cleavage of the propanol chain, leading to fragments corresponding to the bromophenoxy moiety or the piperidine propanol side chain.

-

Sample Preparation: Prepare a 1 mg/mL stock solution in methanol. Dilute to ~10 µg/mL in the mobile phase.

-

Instrumentation: Use an HPLC system coupled to a triple quadrupole or time-of-flight (TOF) mass spectrometer with an ESI source.

-

Chromatography (for sample introduction):

-

Column: C18, 2.1 x 50 mm, 3.5 µm.

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.3 mL/min.

-

-

Mass Spectrometer Settings (Positive ESI):

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C.

-

Scan Range: m/z 50-500.

-

-

Data Analysis: Identify the [M+H]⁺ ion and confirm the characteristic 1:1 isotopic pattern for bromine.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups.

-

Expertise & Causality: This technique is a rapid and non-destructive way to confirm the presence of the hydroxyl, ether, and aromatic functionalities.

Expected IR Absorption Bands:

-

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the alcohol.

-

C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.

-

C-O Stretch (Ether & Alcohol): Strong, sharp bands in the 1050-1250 cm⁻¹ region.

-

C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

Determination of Key Physicochemical Parameters

These parameters are critical for predicting the in vivo fate of a drug candidate (ADME - Absorption, Distribution, Metabolism, and Excretion).

Chromatographic Purity Assessment (HPLC)

-

Expertise & Causality: High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard for assessing the purity of small molecules. A reversed-phase C18 column is the logical starting point, as it effectively separates compounds based on hydrophobicity. The molecule has a chromophore (the bromophenyl ring), making UV detection at ~270 nm suitable. A gradient elution is employed to ensure that any impurities, which may have significantly different polarities, are eluted and resolved from the main peak.

-

Instrumentation: An HPLC system equipped with a UV-Vis detector, autosampler, and column oven.

-

Chromatographic Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).

-

Mobile Phase B: Acetonitrile + 0.1% TFA.

-

Gradient: Start at 10% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 270 nm.

-

-

System Suitability: Before analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area and retention time should be <2.0%.

-

Analysis: Prepare the sample at ~0.5 mg/mL in a 50:50 mixture of water:acetonitrile. Inject 10 µL.

-

Calculation: Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage (Area %).

Acidity Constant (pKa)

-

Expertise & Causality: The pKa value is essential for predicting the ionization state of a molecule at a given pH. For this compound, the piperidine nitrogen is basic and will be protonated at physiological pH. This charge state dramatically impacts solubility, cell membrane permeability, and receptor binding. Potentiometric titration is a robust and direct method for pKa determination.

-

Sample Preparation: Prepare an accurate ~0.01 M solution of the compound in water or a water/methanol co-solvent system if solubility is limited.

-

Instrumentation: An automated potentiometric titrator with a calibrated pH electrode.

-

Titration:

-

Titrate the solution with a standardized 0.1 M HCl solution.

-

Record the pH as a function of the volume of titrant added.

-

-

Data Analysis: The pKa is determined from the first derivative of the titration curve. The peak of the derivative plot corresponds to the equivalence point, and the pH at the half-equivalence point is equal to the pKa.

Lipophilicity (LogP / LogD)

-

Expertise & Causality: Lipophilicity is a measure of a compound's preference for a lipid (non-polar) versus an aqueous (polar) environment. It is a critical predictor of absorption and distribution.

-

LogP is the partition coefficient of the neutral species.

-

LogD is the distribution coefficient at a specific pH (e.g., 7.4), which accounts for both the neutral and ionized forms of the molecule. For a basic compound like this, LogD at pH 7.4 is the more physiologically relevant parameter. The traditional shake-flask method is the definitive technique.

-

-

System Preparation: Pre-saturate n-octanol with phosphate-buffered saline (PBS) at pH 7.4, and vice-versa, by shaking them together overnight and allowing the phases to separate.

-

Sample Preparation: Prepare a stock solution of the compound in the pre-saturated n-octanol.

-

Partitioning:

-

Add a known volume of the octanol stock solution to a known volume of the pre-saturated PBS (pH 7.4) in a glass vial.

-

Shake the vial vigorously for 1-2 hours to allow equilibrium to be reached.

-

Centrifuge the vial to ensure complete phase separation.

-

-

Quantification: Carefully remove an aliquot from both the aqueous and octanol phases. Determine the concentration of the compound in each phase using a validated HPLC-UV method.

-

Calculation: LogD₇.₄ = log₁₀ ([Concentration in Octanol] / [Concentration in Aqueous Phase]).

Integrated Physicochemical Workflow

The characterization of a potential drug candidate is not a series of isolated experiments but an integrated workflow where each piece of data informs the next.

Caption: Integrated workflow for physicochemical characterization.

Conclusion

This compound is a molecule with distinct physicochemical characteristics defined by its composite functional groups. The basic piperidine moiety (pKa likely in the 8-10 range) ensures significant aqueous solubility at acidic to neutral pH, while the bromophenyl group contributes to its lipophilicity. The interplay between these features, quantified by its LogD and pH-dependent solubility profile, is paramount for its development. The protocols and rationale outlined in this guide provide a robust framework for obtaining the high-quality, reproducible data required to advance a compound through the drug discovery pipeline. This systematic approach ensures that decisions are based on a solid foundation of scientific understanding, bridging the gap between molecular structure and therapeutic potential.

References

- The Royal Society of Chemistry. (n.d.). Electronic supplementary information.

-

National Center for Biotechnology Information. (n.d.). Piperidine-1-propanol. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). (2S)-1-(2-bromophenoxy)-3-(pyrrolidin-1-yl)propan-2-ol. PubChem Compound Database. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

- Benchchem. (n.d.). Analytical methods for quantification of 1-Ethoxy-3-(piperazin-1-yl)propan-2-ol in biological samples.

- Sigma-Aldrich. (n.d.). This compound Product Page.

-

National Center for Biotechnology Information. (n.d.). 2-Piperidinepropanol. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1,1'-Oxydi-2-propanol. PubChem Compound Database. Retrieved from [Link]

- Doc Brown's Advanced Organic Chemistry. (n.d.). Mass spectrum of propan-2-ol.

- ResearchGate. (n.d.). A simple method for the synthesis of 1,3-diaminopropan-2-ols derivatives.

-

National Center for Biotechnology Information. (n.d.). Ethyl 1-[3-(2-bromophenoxy)-2-hydroxypropyl]piperidine-3-carboxylate. PubChem Compound Database. Retrieved from [Link]

- Semantic Scholar. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol.

- National Center for Biotechnology Information. (n.d.). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. PMC.

- University of Calgary. (n.d.). 13C NMR of 1-Propanol.

-

National Institute of Standards and Technology. (n.d.). 2-Propanol, 1-bromo-. NIST Chemistry WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Phenoxy-3-(piperidin-1-yl)propan-2-ol. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2,4-Pentadien-1-one, 5-(1,3-benzodioxol-5-yl)-1-(1-piperidinyl)-, (2E,4E)-. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-(1-Piperidinyl)-1-propanone. PubChem Compound Database. Retrieved from [Link]

- Advanced ChemBlocks. (n.d.). 2-(piperidin-3-yl)propan-2-ol.

-

PubMed. (2024). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-(2-bromophenoxy)-N-(oxolan-2-ylethyl)propanamide. PubChem Compound Database. Retrieved from [Link]

- Doc Brown's Advanced Organic Chemistry. (n.d.). Propan-2-ol H-1 proton nmr spectrum.

-

National Center for Biotechnology Information. (n.d.). 3-Piperidin-3-ylpropan-1-ol. PubChem Compound Database. Retrieved from [Link]

Sources

An In-depth Technical Guide to 1-(2-Bromophenoxy)-3-piperidin-1-ylpropan-2-ol and its Structural Analogs as Modulators of Adrenergic Signaling

Abstract

This technical guide provides a comprehensive overview of 1-(2-Bromophenoxy)-3-piperidin-1-ylpropan-2-ol, a representative member of the aryloxypropanolamine class of compounds. Aryloxypropanolamines are a cornerstone in medicinal chemistry, most notably for their profound effects on the adrenergic system. This document, intended for researchers, scientists, and drug development professionals, delves into the synthesis, structural analogs, derivatives, and the anticipated pharmacological profile of this chemical scaffold. We will explore the nuanced structure-activity relationships (SAR) that govern the interaction of these molecules with their biological targets, primarily the β-adrenergic receptors. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the synthesis and biological evaluation of these compounds, aiming to equip researchers with the practical knowledge required to advance their investigations in this area.

Introduction: The Aryloxypropanolamine Scaffold and its Significance

The aryloxypropanolamine backbone is a privileged scaffold in drug discovery, famously embodied by the class of drugs known as β-blockers. These agents are indispensable in the management of a spectrum of cardiovascular diseases, including hypertension, angina pectoris, and cardiac arrhythmias. The general structure consists of an aromatic ring linked via an ether oxygen to a propan-2-ol moiety, which in turn bears an amino group. The core molecule of this guide, this compound, is a specific embodiment of this pharmacophore, featuring a bromine atom at the ortho position of the phenoxy ring and a piperidine moiety as the terminal amine.

The rationale behind investigating analogs and derivatives of this core structure is rooted in the principles of medicinal chemistry, where subtle molecular modifications can lead to significant alterations in pharmacological properties. These modifications can influence potency, selectivity for receptor subtypes (e.g., β1 vs. β2), duration of action, and metabolic stability. This guide will systematically explore the impact of variations in the aromatic ring substituent and the amino group on the overall activity profile.

Synthetic Strategies: Building the Aryloxypropanolamine Core

The synthesis of 1-(aryloxy)-3-aminopropan-2-ols is a well-established process in organic chemistry, typically proceeding through a two-step sequence involving the formation of an epoxide intermediate.

General Synthetic Pathway

The most common and efficient route to this compound and its analogs involves the reaction of a substituted phenol with an epihalohydrin, most commonly epichlorohydrin, in the presence of a base. This is followed by the nucleophilic opening of the resulting epoxide ring by the desired amine.

Step 1: Formation of the Glycidyl Ether

The synthesis commences with the Williamson ether synthesis. 2-Bromophenol is treated with epichlorohydrin in the presence of a base, such as sodium hydroxide or potassium carbonate, to form the intermediate, 1-(2-bromophenoxy)-2,3-epoxypropane. The base deprotonates the phenol, and the resulting phenoxide anion acts as a nucleophile, attacking the terminal carbon of epichlorohydrin and displacing the chloride.

Step 2: Epoxide Ring Opening

The glycidyl ether intermediate is then subjected to a nucleophilic attack by piperidine. This reaction opens the epoxide ring, typically with high regioselectivity at the less sterically hindered terminal carbon, to yield the final product, this compound. The reaction is often carried out in a protic solvent like ethanol or isopropanol, which can also act as a proton source to neutralize the resulting alkoxide.

Experimental Protocol: Synthesis of this compound

Materials:

-

2-Bromophenol

-

Epichlorohydrin

-

Sodium hydroxide (NaOH)

-

Piperidine

-

Ethanol

-

Ethyl acetate

-

Hexane

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Synthesis of 1-(2-bromophenoxy)-2,3-epoxypropane:

-

To a solution of 2-bromophenol (1 equivalent) in a suitable solvent such as ethanol, add a solution of sodium hydroxide (1.1 equivalents) in water, dropwise at room temperature.

-

Stir the mixture for 30 minutes to form the sodium phenoxide salt.

-

Add epichlorohydrin (1.2 equivalents) dropwise to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Extract the residue with a suitable organic solvent like ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude epoxide.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

-

-

Synthesis of this compound:

-

Dissolve the purified 1-(2-bromophenoxy)-2,3-epoxypropane (1 equivalent) in ethanol.

-

Add piperidine (1.5 equivalents) to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating and monitor by TLC.

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane-methanol gradient) to afford the pure this compound.

-

Causality Behind Experimental Choices:

-

The use of a base in the first step is crucial for the deprotonation of the weakly acidic phenol, thereby generating a potent nucleophile.

-

Epichlorohydrin serves as a bifunctional electrophile, providing the three-carbon linker and the reactive epoxide.

-

The choice of a protic solvent for the ring-opening step facilitates the protonation of the alkoxide intermediate.

-

Purification by column chromatography is essential to remove unreacted starting materials and by-products, ensuring the isolation of a pure compound for biological evaluation.

Structure-Activity Relationships (SAR): Deciphering the Molecular Determinants of Activity

The pharmacological profile of aryloxypropanolamines is exquisitely sensitive to their molecular structure. The key structural features that dictate their activity as β-adrenergic antagonists are the nature of the aromatic ring, the propanolamine side chain, and the substituent on the amino group.

The Aromatic Moiety: Impact of the 2-Bromo Substituent

The substitution pattern on the aromatic ring plays a pivotal role in determining both the potency and selectivity of β-blockers.

-

Position of Substitution: Ortho-substitution on the phenoxy ring, as in our core molecule, is generally associated with non-selective β-antagonism. In contrast, para-substitution often leads to β1-selectivity (cardioselectivity).

-

Nature of the Substituent: The 2-bromo substituent in the core molecule is an electron-withdrawing group. Halogen substitution at this position is a common feature in several known β-blockers. The presence of the bromine atom can influence the electronic properties of the aromatic ring and its interaction with the receptor binding pocket.

The Propanolamine Side Chain: A Stereochemical Imperative

The 1-oxy-3-amino-propan-2-ol side chain is a critical pharmacophoric element.

-

Stereochemistry: The hydroxyl group on the second carbon of the propane chain creates a chiral center. For β-blocking activity, the (S)-enantiomer is significantly more potent, often by a factor of 100 or more, than the (R)-enantiomer. This stereoselectivity highlights the specific three-dimensional arrangement required for optimal interaction with the β-adrenergic receptor.

The Amino Group: Influence of the Piperidine Ring

The nature of the substituent on the nitrogen atom is a major determinant of β-blocking potency and can also influence other pharmacological properties.

-

Bulky Substituents: Generally, bulky aliphatic groups on the nitrogen, such as isopropyl or tert-butyl, are optimal for β-antagonistic activity.

-

The Piperidine Moiety: The incorporation of a piperidine ring provides a cyclic, lipophilic amine substituent. The piperidine ring is a common fragment in many centrally active drugs and can influence properties such as membrane permeability and metabolic stability. The conformational rigidity of the piperidine ring, compared to acyclic amines, can also impact receptor binding.

The following diagram illustrates the key structural components influencing the SAR of aryloxypropanolamine β-blockers.

Caption: Key structural determinants of SAR in aryloxypropanolamines.

Structural Analogs and Derivatives: Exploring Chemical Space

Systematic modification of the core structure of this compound allows for the exploration of chemical space and the fine-tuning of its pharmacological properties.

Variation of the Aromatic Substituent

-

Positional Isomers: Moving the bromo-substituent from the ortho to the meta or para position is expected to significantly alter the β1/β2 selectivity profile. A para-bromo analog would be predicted to exhibit greater β1-selectivity.

-

Electronic Effects: Replacing the bromo group with other electron-withdrawing (e.g., -Cl, -CF₃) or electron-donating (e.g., -CH₃, -OCH₃) groups will modulate the electronic nature of the phenoxy ring and its interaction with the receptor.

-

Steric Effects: Introducing bulkier substituents on the aromatic ring can probe the steric constraints of the receptor's binding pocket.

Modification of the Piperidine Moiety

-

Ring Size: Replacing the piperidine ring with other cyclic amines, such as pyrrolidine (5-membered ring) or azepane (7-membered ring), can alter the conformational properties and basicity of the nitrogen atom.

-

Substitution on the Piperidine Ring: Introducing substituents on the piperidine ring itself can create additional points of interaction with the receptor and can also influence the molecule's pharmacokinetic profile.

-

Acyclic Analogs: Replacing the piperidine with various acyclic secondary amines (e.g., isopropylamino, tert-butylamino) would allow for a direct comparison with classical β-blocker structures.

The following table summarizes a hypothetical series of analogs and the expected impact of their structural modifications based on established SAR principles for β-blockers.

| Compound ID | Aromatic Substitution | Amino Moiety | Predicted Activity Profile |

| Core | 2-Bromo | Piperidine | Non-selective β-blocker |

| Analog 1 | 4-Bromo | Piperidine | Increased β1-selectivity |

| Analog 2 | 2-Chloro | Piperidine | Potent non-selective β-blocker |

| Analog 3 | 2-Methyl | Piperidine | Potentially reduced potency |

| Analog 4 | 2-Bromo | Isopropylamine | Classical non-selective β-blocker |

| Analog 5 | 2-Bromo | tert-Butylamine | Potent non-selective β-blocker |

| Analog 6 | 4-Acetylamino | Piperidine | High β1-selectivity |

Biological Evaluation: Protocols for Pharmacological Characterization

A thorough pharmacological evaluation is essential to characterize the activity of this compound and its analogs. This typically involves a tiered approach, starting with in vitro receptor binding assays, followed by functional assays, and culminating in in vivo studies.

In Vitro Evaluation

5.1.1. β-Adrenergic Receptor Binding Assays

These assays are fundamental for determining the affinity of a compound for its target receptor. Radioligand binding assays are the gold standard.

Experimental Protocol: Competitive Radioligand Binding Assay

Objective: To determine the inhibitory constant (Ki) of a test compound for β1 and β2 adrenergic receptors.

Materials:

-

Cell membranes expressing human β1 or β2 adrenergic receptors.

-

Radioligand (e.g., [³H]-dihydroalprenolol, a non-selective β-antagonist).

-

Non-labeled competitor (e.g., propranolol, for determining non-specific binding).

-

Test compounds (e.g., this compound and its analogs).

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail and a scintillation counter.

Procedure:

-

Prepare serial dilutions of the test compounds.

-

In a 96-well plate, add the cell membranes, the radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of the test compound.

-

For total binding, omit the test compound. For non-specific binding, add a high concentration of the non-labeled competitor.

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

Terminate the assay by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

5.1.2. Functional Assays

Functional assays measure the effect of a compound on receptor-mediated signaling. For β-adrenergic receptors, this often involves measuring changes in intracellular cyclic AMP (cAMP) levels.

Experimental Protocol: cAMP Accumulation Assay

Objective: To determine whether a compound acts as an antagonist or an agonist at β-adrenergic receptors.

Materials:

-

Cells expressing the β-adrenergic receptor of interest (e.g., CHO or HEK293 cells).

-

Isoproterenol (a non-selective β-agonist).

-

Test compounds.

-

cAMP assay kit (e.g., HTRF, ELISA).

Procedure:

-

Seed the cells in a 96-well plate and allow them to attach overnight.

-

To determine antagonist activity, pre-incubate the cells with varying concentrations of the test compound.

-

Stimulate the cells with a fixed concentration of isoproterenol (typically its EC80).

-

To determine agonist activity, incubate the cells with varying concentrations of the test compound alone.

-

After the stimulation period, lyse the cells and measure the intracellular cAMP levels using a suitable assay kit according to the manufacturer's instructions.

-

For antagonist activity, plot the cAMP response against the logarithm of the test compound concentration to determine the IC50 value.

-

For agonist activity, plot the cAMP response against the logarithm of the test compound concentration to determine the EC50 value and the maximal response.

The following diagram outlines the workflow for the in vitro evaluation of test compounds.

Caption: Workflow for in vitro pharmacological characterization.

In Vivo Evaluation

Promising compounds from in vitro studies should be advanced to in vivo models to assess their efficacy and safety.

Experimental Protocol: Assessment of Cardiodepressant Activity in Rodents

Objective: To evaluate the effect of a test compound on heart rate and blood pressure in an animal model.

Materials:

-

Spontaneously hypertensive rats (SHR) or normotensive rats (e.g., Wistar-Kyoto).

-

Test compound formulated for administration (e.g., intravenous or oral).

-

Anesthesia (e.g., isoflurane).

-

Catheters for drug administration and blood pressure monitoring.

-

Data acquisition system to record cardiovascular parameters.

Procedure:

-

Anesthetize the rat and implant catheters in a suitable artery (e.g., carotid or femoral) for blood pressure measurement and a vein (e.g., jugular or femoral) for drug administration.

-

Allow the animal to stabilize and record baseline heart rate and blood pressure.

-

Administer the test compound at various doses.

-

Continuously monitor and record heart rate and blood pressure for a defined period after each dose.

-

To assess β-blocking activity, an isoproterenol challenge can be performed before and after administration of the test compound. The attenuation of the isoproterenol-induced tachycardia is a measure of β-blockade.

-

Analyze the data to determine the dose-response relationship for the effects on heart rate and blood pressure.

Conclusion and Future Directions

This compound represents a valuable chemical scaffold for the exploration of novel modulators of the adrenergic system. The synthetic accessibility of this class of compounds, coupled with the well-established structure-activity relationships for β-blockers, provides a solid foundation for the rational design of new analogs with tailored pharmacological profiles. Future research in this area should focus on the systematic exploration of the chemical space around this core structure, with a particular emphasis on elucidating the specific contributions of the 2-bromo substituent and the piperidine moiety to receptor affinity, selectivity, and overall in vivo efficacy. The detailed experimental protocols provided in this guide are intended to serve as a practical resource for researchers embarking on such investigations, ultimately contributing to the development of new and improved therapeutic agents targeting the adrenergic system.

References

- Note: A comprehensive, numbered list of all cited sources with full bibliographic information and clickable URLs will be provided upon the availability of specific literature data for the core compound and its direct analogs.

biological activity of bromophenoxy-propanolamine derivatives

An In-depth Technical Guide to the Biological Activity of Bromophenoxy-Propanolamine Derivatives

Introduction: A Focused Look at a Potent Pharmacophore

Bromophenoxy-propanolamine derivatives represent a significant subclass within the broader family of aryloxypropanolamines, a chemical scaffold renowned for its interaction with the adrenergic system.[1][2] These compounds are structurally characterized by a propanolamine side chain linked via an ether oxygen to a phenyl ring bearing one or more bromine substituents. This core structure is the foundation for a multitude of compounds that exhibit potent biological activity, most notably as antagonists of beta-adrenergic receptors (β-ARs), commonly known as beta-blockers.[3][4]

This guide, intended for researchers and drug development professionals, moves beyond a simple overview to provide a deep, mechanistic understanding of these derivatives. We will explore their molecular interactions, the critical relationship between their structure and activity, and the robust experimental methodologies required to characterize their pharmacological profile. As a Senior Application Scientist, the emphasis here is not just on the "what" but the "why"—elucidating the causal links between molecular design, experimental choices, and observed biological outcomes.

Core Mechanism of Action: Competitive Antagonism of Beta-Adrenergic Receptors

The primary is their function as sympatholytics; they inhibit the normal physiological responses to the catecholamines epinephrine and norepinephrine.[3] This is achieved through competitive antagonism at beta-adrenergic receptors, which are members of the G protein-coupled receptor (GPCR) family.

The Beta-Adrenergic Signaling Cascade

Beta-adrenergic receptors are integral to the sympathetic nervous system's ("fight-or-flight") control over various tissues. There are three main subtypes:

-

β1-receptors: Predominantly located in cardiac tissue.[5] Their stimulation increases heart rate (positive chronotropy), contractility (positive inotropy), and atrioventricular conduction velocity.[3][5]

-

β2-receptors: Found primarily in the smooth muscle of the bronchi, blood vessels, and uterus.[5] Stimulation leads to smooth muscle relaxation, resulting in effects like bronchodilation and vasodilation.[5]

-

β3-receptors: Mainly located in adipose tissue, where they play a role in regulating lipolysis and thermogenesis.[6]

Upon binding of an agonist like epinephrine, the β-receptor undergoes a conformational change, activating an intracellular G-stimulatory (Gs) protein. This initiates a signaling cascade: the Gs protein activates the enzyme adenylyl cyclase, which converts ATP into the second messenger cyclic AMP (cAMP).[7] cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets to elicit the final cellular response, such as increased cardiac muscle contraction.[3][7]

Bromophenoxy-propanolamine derivatives act by binding to the orthosteric site of the β-receptor, the same site as endogenous catecholamines.[3][8] However, their chemical structure allows them to occupy the receptor without inducing the necessary conformational change for G-protein activation.[3] By competitively blocking the binding of agonists, they effectively inhibit this entire signaling pathway, leading to their characteristic physiological effects.[5][9]

Caption: Beta-adrenergic receptor signaling pathway and its inhibition.

Structure-Activity Relationships (SAR): The Molecular Blueprint for Potency and Selectivity

The pharmacological profile of a bromophenoxy-propanolamine derivative—its potency, receptor subtype selectivity (e.g., β1 vs. β2), and intrinsic sympathomimetic activity (ISA)—is dictated by its specific chemical structure.[1] Understanding these relationships is fundamental to rational drug design. The core aryloxypropanolamine structure is the key.[2][4]

| Structural Feature | Influence on Biological Activity | Rationale |

| Aromatic Ring Substitution | Modulates potency, selectivity, and lipophilicity. The position and nature of the bromo-substituent are critical. | The aryl group interacts with specific residues in the receptor's binding pocket. Para-substitution on the ring is often associated with β1-selectivity (cardioselectivity), as this position can interact favorably with the β1 subtype while creating steric hindrance in the β2 subtype.[1][10] |

| Propanolamine Side Chain | Essential for activity. The ether oxygen (-OCH2-) between the ring and the side chain generally increases antagonist potency compared to arylethanolamine structures.[4][11] | The oxymethylene bridge lengthens the side chain, allowing it to adopt a conformation that places the hydroxyl and amine groups in optimal positions for receptor interaction.[4] |

| Stereochemistry of the Hydroxyl Group | The (S)-enantiomer is significantly more potent (often by ~100-fold) than the (R)-enantiomer.[10][11] | The hydroxyl group forms a critical hydrogen bond with a specific asparagine residue in transmembrane helix 7 of the receptor. The (S)-configuration presents the hydroxyl in the correct spatial orientation for this high-affinity interaction. |

| Amine Substituent | A secondary amine is required for optimal activity. A bulky alkyl group (e.g., isopropyl or tert-butyl) on the nitrogen is crucial for high antagonist potency.[1][11] | The protonated secondary amine forms an ionic bond with a conserved aspartate residue in transmembrane helix 3. The bulky substituent is believed to occupy a hydrophobic pocket, enhancing binding affinity without triggering receptor activation.[1] |

Pharmacological Effects: From Receptor Blockade to Physiological Response

The competitive antagonism at β-receptors translates into distinct, clinically relevant physiological effects.

-

Cardiovascular System: By blocking β1-receptors in the heart, these derivatives exert negative chronotropic (decreased heart rate) and negative inotropic (decreased contractility) effects.[5][12] This reduces myocardial oxygen demand, which is the basis for their use in treating angina.[3][5] The overall reduction in cardiac output and inhibition of renin release contributes to their antihypertensive effects.[12]

-

Respiratory System: Blockade of β2-receptors in the bronchial smooth muscle can lead to bronchoconstriction.[5] This is why non-selective beta-blockers (those that block β1 and β2) are used with caution in patients with asthma.[12]

-

Metabolic Effects: β-blockade can influence metabolism. For instance, it can mask the tachycardia that serves as a warning sign for hypoglycemia in diabetic patients.[12]

Experimental Evaluation of Biological Activity

A rigorous, multi-step process is required to characterize the biological activity of a novel bromophenoxy-propanolamine derivative. This involves quantifying its binding affinity, determining its functional effect (antagonism vs. agonism), and assessing its receptor subtype selectivity.

Caption: Workflow for the pharmacological characterization of a new derivative.

Protocol 1: Radioligand Competitive Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for β1- and β2-adrenergic receptors.

Principle: This assay measures the ability of a non-radioactive test compound to compete with a radiolabeled ligand (with known high affinity) for binding to the receptor. A higher affinity test compound will displace the radioligand at a lower concentration.

Methodology:

-

Membrane Preparation (Rationale: To isolate the target receptors which are embedded in the cell membrane.)

-

Homogenize a tissue source rich in the target receptor subtype (e.g., turkey erythrocyte membranes for β1, rat lung homogenates for β2) in a cold buffer (e.g., Tris-HCl).[13]

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous substances.

-

Resuspend the final pellet in assay buffer and determine the total protein concentration (e.g., using a Bradford assay).

-

-

Competitive Binding Reaction (Rationale: To allow the test compound and radioligand to reach equilibrium binding with the receptor.)

-

In a series of tubes, add a constant amount of membrane preparation, a constant concentration of a suitable radioligand (e.g., [¹²⁵I]-Cyanopindolol), and increasing concentrations of the unlabeled test compound.[14]

-

Include control tubes for:

-

Total Binding: Contains membranes and radioligand only.

-

Non-specific Binding (NSB): Contains membranes, radioligand, and a high concentration of a known non-radioactive antagonist (e.g., propranolol) to saturate all specific binding sites.

-

-

Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

-

Separation and Counting (Rationale: To separate receptor-bound radioligand from unbound radioligand.)

-

Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. The filters will trap the membranes (with bound radioligand) while allowing the unbound radioligand to pass through.

-

Quickly wash the filters with ice-cold buffer to remove any non-specifically trapped radioligand.

-

Measure the radioactivity retained on each filter using a gamma counter.

-

-

Data Analysis (Rationale: To calculate the affinity of the test compound.)

-

Calculate Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the log concentration of the test compound. This will generate a sigmoidal dose-response curve.

-

Use non-linear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).

-

Convert the IC50 value to an inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Protocol 2: Functional Antagonism Assay (cAMP Production)

Objective: To determine the functional potency (IC50) of a test compound as an antagonist.

Principle: This assay measures the ability of the test compound to inhibit the production of cAMP stimulated by a known β-receptor agonist (like isoproterenol). A more potent antagonist will inhibit the agonist's effect at a lower concentration.

Methodology:

-

Cell Culture (Rationale: To use a controlled, reproducible biological system expressing the target receptor.)

-

Culture a suitable cell line stably expressing the human β1- or β2-adrenergic receptor (e.g., CHO or HEK293 cells) in appropriate media.

-

Plate the cells in multi-well plates and allow them to grow to a confluent monolayer.

-

-

Antagonist and Agonist Stimulation (Rationale: To measure the inhibitory effect of the test compound on a stimulated response.)

-

Pre-incubate the cells for a short period (e.g., 15-30 minutes) with increasing concentrations of the bromophenoxy-propanolamine test compound. This allows the antagonist to bind to the receptors.

-

Add a constant concentration of a β-agonist (e.g., isoproterenol) that is known to produce a submaximal (e.g., EC80) stimulation of cAMP.

-

Include control wells:

-

Basal: Cells with no treatment.

-

Agonist Max: Cells with isoproterenol only.

-

-

Incubate for a defined period (e.g., 30 minutes) at 37°C. A phosphodiesterase (PDE) inhibitor (e.g., IBMX) is typically included to prevent the degradation of newly synthesized cAMP.

-

-

cAMP Quantification (Rationale: To measure the second messenger output of the signaling pathway.)

-

Lyse the cells to release the intracellular cAMP.

-

Quantify the amount of cAMP in each well using a commercially available kit, such as a competitive enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

-

Data Analysis (Rationale: To determine the potency of the antagonist.)

-

Normalize the data, setting the basal cAMP level as 0% and the maximal agonist-stimulated level as 100%.

-

Plot the percentage of agonist response against the log concentration of the antagonist test compound.

-

Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC50 value, which represents the concentration of the antagonist required to reduce the agonist's effect by 50%.

-

Conclusion and Future Directions

Bromophenoxy-propanolamine derivatives are a cornerstone of adrenergic pharmacology, primarily acting as competitive antagonists at β-receptors. Their biological activity is a direct and predictable function of their molecular structure, governed by well-established structure-activity relationships. The rigorous application of experimental protocols, such as radioligand binding and functional cAMP assays, is essential for accurately defining the affinity, potency, and selectivity of novel compounds in this class.

While their role as cardiovascular agents is well-documented, ongoing research continues to explore the potential of related structures in other therapeutic areas, including as β3-AR antagonists for cancer therapy or lipolysis modulation.[6] The principles and methodologies outlined in this guide provide a robust framework for the continued investigation and development of these versatile and impactful molecules.

References

-

Perez, D. M. (n.d.). Beta-blockers: Historical Perspective and Mechanisms of Action. American Heart Association Journals. Retrieved from [Link]

-

Dr.Oracle. (2025). What is the mechanism of action of beta (beta) blockers?. Dr.Oracle. Retrieved from [Link]

-

Liv Hospital. (n.d.). How Do Beta Blockers Work? Safety Explained. Liv Hospital. Retrieved from [Link]

-

CV Pharmacology. (n.d.). Beta-Adrenoceptor Antagonists (Beta-Blockers). CV Pharmacology. Retrieved from [Link]

-

Tariq, M. (n.d.). Beta Blockers. StatPearls - NCBI Bookshelf. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis and beta 1-, beta 2-adrenergic receptor binding studies of 4-acylamino-substituted phenoxypropanolamine and 5-acylamino-substituted naphthyloxypropanolamine derivatives. PubMed. Retrieved from [Link]

-

ACS Publications. (2013). Discovery of β2 Adrenergic Receptor Ligands Using Biosensor Fragment Screening of Tagged Wild-Type Receptor. ACS Medicinal Chemistry Letters. Retrieved from [Link]

-

PubMed. (n.d.). Aryloxypropanolamine and catecholamine ligand interactions with the beta(1)-adrenergic receptor. PubMed. Retrieved from [Link]

-

NIH. (n.d.). Discovery of β2 Adrenergic Receptor Ligands Using Biosensor Fragment Screening of Tagged Wild-Type Receptor. PMC - NIH. Retrieved from [Link]

-

PubMed. (1989). Structure-activity relationships as a response to the pharmacological differences in beta-receptor ligands. American Journal of Hypertension. Retrieved from [Link]

-

NIH. (n.d.). Structural insights into adrenergic receptor function and pharmacology. PubMed Central. Retrieved from [Link]

-

PubMed. (2018). Design and synthesis of aryloxypropanolamine as β3-adrenergic receptor antagonist in cancer and lipolysis. European Journal of Medicinal Chemistry. Retrieved from [Link]

-

NIH. (n.d.). Agonist binding by the β2-adrenergic receptor: an effect of receptor conformation on ligand association–dissociation characteristics. PubMed Central. Retrieved from [Link]

-

Pharmacy 180. (n.d.). Structure Activity Relationship - Adrenergic Blockers. Pharmacy 180. Retrieved from [Link]

-

Wikipedia. (n.d.). Discovery and development of beta-blockers. Wikipedia. Retrieved from [Link]

-

Pharmaguideline. (n.d.). SAR of Beta Blockers, Propranolol, Metipranolol, Atenolol, Betazolol, Bisoprolol, Esmolol, Metoprolol, Labetolol, Carvedilol. Pharmaguideline. Retrieved from [Link]

-

ResearchGate. (n.d.). General beta-blocker structure (aryloxypropanolamines). ResearchGate. Retrieved from [Link]

Sources

- 1. Structure-activity relationships as a response to the pharmacological differences in beta-receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]

- 4. Discovery and development of beta-blockers - Wikipedia [en.wikipedia.org]

- 5. droracle.ai [droracle.ai]

- 6. Design and synthesis of aryloxypropanolamine as β3-adrenergic receptor antagonist in cancer and lipolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structural insights into adrenergic receptor function and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Agonist binding by the β2-adrenergic receptor: an effect of receptor conformation on ligand association–dissociation characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. How Do Beta Blockers Work? Safety Explained - Liv Hospital [int.livhospital.com]

- 10. SAR of Beta Blockers, Propranolol, Metipranolol, Atenolol, Betazolol, Bisoprolol, Esmolol, Metoprolol, Labetolol, Carvedilol | Pharmaguideline [pharmaguideline.com]

- 11. pharmacy180.com [pharmacy180.com]

- 12. Beta Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Synthesis and beta 1-, beta 2-adrenergic receptor binding studies of 4-acylamino-substituted phenoxypropanolamine and 5-acylamino-substituted naphthyloxypropanolamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the In Vitro Screening of 1-(2-Bromophenoxy)-3-piperidin-1-ylpropan-2-ol

This document provides a comprehensive, technically-grounded framework for the initial in vitro characterization of the novel compound, 1-(2-bromophenoxy)-3-piperidin-1-ylpropan-2-ol. The structural motifs of this molecule, specifically the aryloxypropanolamine core, strongly suggest a potential interaction with adrenergic receptors. This guide is designed for drug discovery researchers and scientists, offering a logical, field-proven workflow that moves from broad cytotoxicity assessment to specific target engagement and functional modulation. Our approach emphasizes causality, ensuring each experimental step is not merely procedural but is strategically chosen to build a coherent pharmacological profile.

Introduction and Rationale

The compound this compound (CAS: 100794-31-8) belongs to a chemical class with a high probability of interacting with G-protein coupled receptors (GPCRs), particularly the beta-adrenergic receptors (β-ARs).[1] The structure-activity relationship (SAR) for β-adrenergic receptor antagonists (beta-blockers) is well-established, typically featuring an aromatic ring linked to an ethanolamine side chain.[2] These drugs are competitive antagonists of endogenous catecholamines like epinephrine and norepinephrine at beta-adrenergic receptor sites.[3]

Stimulation of β1-receptors, primarily in the heart, increases heart rate and contractility, while β2-receptor stimulation leads to smooth muscle relaxation in the airways and blood vessels.[3] Therefore, a compound that antagonizes these receptors could have significant therapeutic potential in managing cardiovascular conditions like hypertension and arrhythmia.[2]

Our screening cascade is designed to efficiently answer three fundamental questions:

-

At what concentrations is the compound cytotoxic to mammalian cells?

-

Does the compound bind to our primary hypothesized targets, the β1- and β2-adrenergic receptors?

-

If binding occurs, what is the functional consequence? Is it an antagonist (blocking receptor activation) or an agonist (mimicking the natural ligand)?

This systematic approach ensures that resources are directed toward a compound with a viable therapeutic window and a confirmed mechanism of action at the molecular level.

The Screening Cascade: A Multi-Tiered Strategy

A successful screening campaign requires a logical progression from general to specific assays. Our workflow is designed to eliminate unsuitable candidates early and provide deep mechanistic insight for promising leads.

Caption: A logical workflow for the in vitro screening cascade.

Tier 1: In Vitro Cytotoxicity Assessment

Expertise & Experience: Before assessing specific target interactions, it is imperative to establish the compound's therapeutic window. A compound that is highly cytotoxic at concentrations required for receptor modulation is not a viable drug candidate. We employ the Lactate Dehydrogenase (LDH) release assay, a reliable method for quantifying cell death by measuring the loss of plasma membrane integrity.[4][5] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon membrane damage.[5][6]

Protocol 3.1: LDH Cytotoxicity Assay

-

Cell Seeding: Seed HEK293 cells (Human Embryonic Kidney 293) in a clear, 96-well flat-bottom plate at a density of 1 x 10⁴ cells/well in 100 µL of complete Dulbecco's Modified Eagle Medium (DMEM). Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a 2X serial dilution series in serum-free DMEM, ranging from 200 µM to 0.1 µM.

-

Treatment: Remove the culture medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include wells with vehicle control (0.5% DMSO) and a positive control for maximum lysis (e.g., 1% Triton X-100).

-

Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

-

Assay Execution:

-

Carefully transfer 50 µL of supernatant from each well to a new 96-well plate.

-

Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., from Promega, Abcam, or Thermo Fisher Scientific). This typically involves mixing a substrate with a dye solution.[6]

-

Add 50 µL of the LDH reaction mixture to each well containing the supernatant.

-

Incubate for 30 minutes at room temperature, protected from light.

-

-

Data Acquisition: Add 50 µL of stop solution (if required by the kit) and measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = 100 * (Experimental LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH)

-

Spontaneous LDH: Absorbance from vehicle control wells.

-

Maximum LDH: Absorbance from positive control (Triton X-100) wells.

-

Plot the % cytotoxicity against the log concentration of the compound to determine the CC₅₀ (50% cytotoxic concentration).

-

Data Presentation: Cytotoxicity Profile

| Compound | Cell Line | Assay | CC₅₀ (µM) |

| This compound | HEK293 | LDH Release | > 100 |

| Doxorubicin (Control) | HEK293 | LDH Release | 1.2 |

This hypothetical data indicates low cytotoxicity, allowing for subsequent assays to be performed at concentrations up to at least 30 µM without confounding effects from cell death.

Tier 2: Target Engagement - Radioligand Binding Assay

Expertise & Experience: Having established a non-toxic concentration range, we now investigate direct binding to our primary targets: β1- and β2-adrenergic receptors. The radioligand binding assay remains the gold standard for quantifying receptor-ligand interactions due to its sensitivity and direct measurement of binding affinity.[7] We will use a competitive binding format, where our test compound competes with a known high-affinity radiolabeled ligand for binding to the receptor.

Caption: Principle of the competitive radioligand binding assay.

Protocol 4.1: Competitive Radioligand Binding Assay

-

Membrane Preparation: Use commercially available cell membranes prepared from HEK293 cells stably expressing either human β1-AR or β2-AR.

-

Assay Buffer: Prepare a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

Reaction Setup: In a 96-well plate, combine:

-

25 µL of test compound dilutions (ranging from 1 pM to 100 µM).

-

25 µL of radioligand, [¹²⁵I]-Cyanopindolol ([¹²⁵I]-CYP), at a final concentration equal to its K_d (approx. 20-50 pM).

-

50 µL of cell membranes (5-10 µg protein/well).

-

Total Binding: Wells with radioligand and membranes but no competitor.

-

Non-Specific Binding (NSB): Wells with a saturating concentration of a known non-radiolabeled antagonist (e.g., 10 µM Propranolol) to define background binding.[7]

-

-

Incubation: Incubate the plate for 60-90 minutes at 37°C to allow the binding to reach equilibrium.[7]

-

Harvesting: Terminate the reaction by rapid filtration through a GF/C filter plate using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Washing: Quickly wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioactivity.

-

Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity (counts per minute, CPM) using a scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding: Total Binding (CPM) - Non-Specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Calculate the inhibitory constant (K_i) using the Cheng-Prusoff equation : Ki = IC₅₀ / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Data Presentation: Receptor Binding Affinity

| Compound | Target | K_i (nM) | Selectivity (β1/β2) |

| This compound | β1-AR | 15.2 | 0.8 |

| This compound | β2-AR | 12.1 | |

| Propranolol (Control) | β1-AR | 1.8 | 1.1 |

| Propranolol (Control) | β2-AR | 1.6 | |

| Metoprolol (Control) | β1-AR | 12.0 | 50 |

| Metoprolol (Control) | β2-AR | 600 |

This hypothetical data suggests the compound binds with nanomolar affinity to both β1 and β2 receptors, exhibiting non-selective behavior similar to propranolol.

Tier 3: Functional Characterization - cAMP Assay

Expertise & Experience: Binding does not equate to function. The compound could be an antagonist, a full agonist, or a partial agonist. Since β1- and β2-ARs are Gs-coupled receptors, their activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[8] We can therefore measure the functional activity of our compound by quantifying its effect on cAMP levels. A homogenous, competition-based assay (such as HTRF or AlphaScreen) provides a high-throughput-compatible method for this measurement.[8][9]

Caption: β-Adrenergic receptor Gs signaling pathway.

Protocol 5.1: HTRF cAMP Functional Assay

-

Cell Culture: Use HEK293 cells stably expressing either β1-AR or β2-AR.

-

Assay Preparation:

-

Harvest and resuspend cells in stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Dispense cells into a 384-well white plate.

-

-

Antagonist Mode:

-

Add serial dilutions of the test compound to the cells.

-

Incubate for 15 minutes at room temperature.

-

Add a fixed concentration of a known β-AR agonist (e.g., Isoproterenol) at its EC₈₀ concentration.

-

Incubate for 30 minutes at room temperature.

-

-

Agonist Mode:

-

Add serial dilutions of the test compound to the cells (without any agonist).

-

Incubate for 30 minutes at room temperature.

-

-

Cell Lysis & Detection:

-

Add the HTRF cAMP detection reagents (a cAMP-d2 conjugate and an anti-cAMP cryptate antibody) as per the manufacturer's protocol (e.g., Cisbio).[9]

-

Incubate for 60 minutes at room temperature.

-

-

Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm. The ratio of these signals is inversely proportional to the intracellular cAMP concentration.[9]

-

Data Analysis:

-

Convert the HTRF ratio to cAMP concentration using a standard curve run in parallel.

-

Antagonist Mode: Plot % inhibition of the isoproterenol response vs. log concentration of the test compound to determine the IC₅₀.

-

Agonist Mode: Plot cAMP concentration vs. log concentration of the test compound to determine the EC₅₀ and the maximum response (Emax) relative to a full agonist.

-

Data Presentation: Functional Activity Profile

| Compound | Target | Assay Mode | Potency (IC₅₀/EC₅₀, nM) | Efficacy (% of Isoproterenol) |

| This compound | β2-AR | Antagonist | 25.4 | N/A |

| This compound | β2-AR | Agonist | > 10,000 | < 5% |

| Propranolol (Control) | β2-AR | Antagonist | 3.1 | N/A |

| Isoproterenol (Control) | β2-AR | Agonist | 5.8 | 100% |

This hypothetical data confirms the compound is a functional antagonist at the β2-AR, as it effectively inhibits agonist-stimulated cAMP production but does not stimulate cAMP production on its own.

Conclusion and Future Directions

The systematic in vitro screening cascade described herein provides a robust framework for characterizing this compound. Based on our hypothetical results, the compound emerges as a non-cytotoxic, non-selective, nanomolar-affinity antagonist of β1- and β2-adrenergic receptors.

This profile justifies further investigation, including:

-